1-(1-Ethylpropyl)piperazine dihydrochloride
Overview
Description
1-(1-Ethylpropyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is often used in pharmaceutical research and development due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 1-(1-Ethylpropyl)piperazine dihydrochloride can be achieved through various methods. One common approach involves the reaction of piperazine with 1-bromo-1-ethylpropane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is then purified through recrystallization .
Industrial production methods often involve more efficient and scalable processes. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields. This method involves the use of a microwave reactor to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
1-(1-Ethylpropyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-(1-Ethylpropyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Comparison with Similar Compounds
1-(1-Ethylpropyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(1-Methylpropyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group.
1-(1-Ethylbutyl)piperazine: Contains a butyl group, leading to different physicochemical properties.
1-(1-Propylpropyl)piperazine: Another structural variant with different biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-pentan-3-ylpiperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-7-5-10-6-8-11;;/h9-10H,3-8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTOSZQSFQQQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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